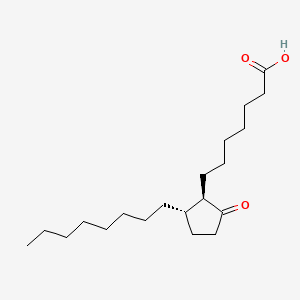
Euphorbia factor Ti2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-deoxyphorbol 12-acetate 13-(2Z,4E,6E)-deca-2,4,6-trienoate is a phorbol ester that consists of 4-deoxyphorbol bearing O-acetyl and O-[13-(2Z,4E,6E)-deca-2,4,6-trienoyl] substituents at position 12 and 13 respectively.
Aplicaciones Científicas De Investigación
Anticancer Potential
- Euphorbia factor L2, a compound related to Euphorbia factor Ti2, demonstrates significant cytotoxicity against lung carcinoma A549 cells. It induces apoptosis through the mitochondrial pathway, as evidenced by an increase in reactive oxygen species (ROS) generation, loss of mitochondrial electrochemical potential, and activation of caspase-9 and caspase-3 (Lin et al., 2016).
Inhibition of Cell Growth and Migration in Cancer
- Euphorbia factor L2 has also been shown to inhibit TGF-β-induced cell growth and migration in hepatocellular carcinoma. This effect is achieved through the modulation of the AKT/STAT3 signaling pathway, highlighting its potential as a therapeutic agent for liver cancer (Fan et al., 2019).
Potential in Bio-Based Lubricant Applications
- Research on Euphorbia lathyris oil, another derivative from the Euphorbia plant, suggests potential use in bio-based lubricants. Incorporating TiO2 nanoparticles enhances the lubricity of the oil, indicating a novel application of Euphorbia derivatives in industrial contexts (Singh et al., 2021).
Pharmacological Effects on Human Colon Adenocarcinoma Cells
- A study analyzing the transcriptome and miRNA profiles of human colon adenocarcinoma Caco-2 cells in response to Euphorbia factors suggests that these factors induce structural changes in genes, potentially elucidating the mechanisms of their toxicity in intestinal cells (Zou et al., 2022).
Potential in Anti-Inflammatory Drugs
- Derivatives of Euphorbia factor L3 have shown promising anti-inflammatory activities, with low cytotoxicity. This suggests the potential for developing novel anti-inflammatory drugs based on Euphorbia factor derivatives (Wang et al., 2019).
Interaction with P-glycoprotein
- Euphorbia factor L10, another derivative from Euphorbia species, interacts with P-glycoprotein, a multidrug transporter in cancer cells. This interaction suggests potential use in overcoming chemotherapy resistance in cancer treatment (Appendino et al., 2003).
Propiedades
Número CAS |
64180-96-7 |
|---|---|
Fórmula molecular |
C32H42O7 |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
[(1R,2R,6S,10S,11R,13S,14R,15R)-14-acetyloxy-1-hydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (2Z,4E,6E)-deca-2,4,6-trienoate |
InChI |
InChI=1S/C32H42O7/c1-7-8-9-10-11-12-13-14-26(35)39-32-28(30(32,5)6)25-17-22(18-33)16-23-24(15-19(2)27(23)36)31(25,37)20(3)29(32)38-21(4)34/h9-15,17,20,23-25,28-29,33,37H,7-8,16,18H2,1-6H3/b10-9+,12-11+,14-13-/t20-,23+,24-,25+,28-,29-,31+,32-/m1/s1 |
Clave InChI |
HZIPPZZEKIZPCY-PYANXVGJSA-N |
SMILES isomérico |
CCC/C=C/C=C/C=C\C(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@H]4[C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)CO |
SMILES |
CCCC=CC=CC=CC(=O)OC12C(C1(C)C)C3C=C(CC4C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)CO |
SMILES canónico |
CCCC=CC=CC=CC(=O)OC12C(C1(C)C)C3C=C(CC4C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)CO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3S,4R,5R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1234631.png)
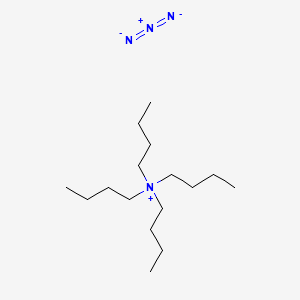
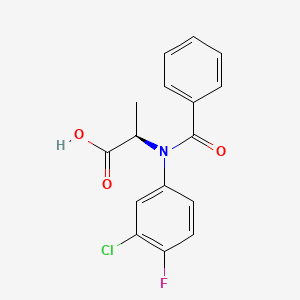
![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4S)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one](/img/structure/B1234634.png)



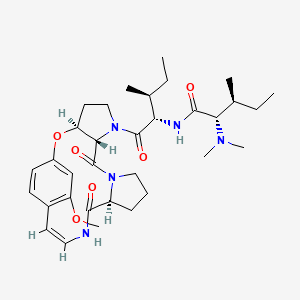
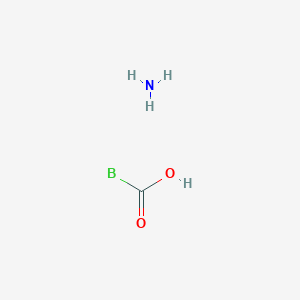

![(Z)-7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1234647.png)
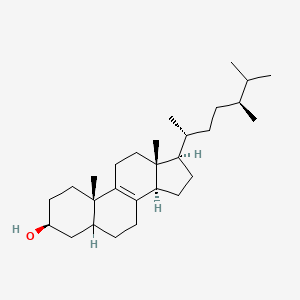
![(3aS,8bS)-7-chloro-3a-methyl-1,8b-dihydrofuro[3,4-b][1]benzofuran-3-one](/img/structure/B1234652.png)
